molecular formula C10H5BrClNO3 B2740597 8-Bromo-7-chloro-4-oxo-1H-quinoline-3-carboxylic acid CAS No. 1691937-21-9

8-Bromo-7-chloro-4-oxo-1H-quinoline-3-carboxylic acid

Cat. No. B2740597
CAS RN: 1691937-21-9
M. Wt: 302.51
InChI Key: ZMFWBEBRSVPSSW-UHFFFAOYSA-N
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Description

8-Bromo-7-chloro-4-oxo-1H-quinoline-3-carboxylic acid is a derivative of quinoline, which is an essential heterocyclic compound due to its versatile applications in the fields of industrial and synthetic organic chemistry . It is a vital scaffold for leads in drug discovery and plays a major role in the field of medicinal chemistry .


Synthesis Analysis

The synthesis of quinoline derivatives has been widely reported in the literature. Classical synthesis protocols such as Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach are well-known for the construction of the principal quinoline scaffold . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .


Molecular Structure Analysis

Quinoline has a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety, with the molecular formula C9H7N . The specific structure of 8-Bromo-7-chloro-4-oxo-1H-quinoline-3-carboxylic acid is not directly mentioned in the search results.


Chemical Reactions Analysis

Quinoline derivatives have been synthesized through various reactions. For example, isatin reacting with α-methylene carbonyl compound in the presence of a base in ethanol provides substituted quinoline derivative . The reaction of quinolin-2-ones with ethene-1,2,3,4-tetracarbonitrile also leads to the synthesis of new pyrano[3,2-c]quinolones .

Scientific Research Applications

Medicinal Chemistry and Drug Discovery

Quinoline derivatives, including EN300-7501903, serve as essential scaffolds for drug development. Researchers explore their potential as lead compounds for novel drugs. The compound’s structural features make it an attractive candidate for designing bioactive molecules. For instance, the pyranoquinoline ring system has gained considerable attention in this context .

Antibacterial Agents

EN300-7501903 is an intermediate formed during the synthesis of ciprofloxacin hydrochloride, a widely used fluorinated quinolone antibacterial drug . Its structural modifications may lead to new antibacterial agents.

Future Directions

Quinoline and its derivatives continue to be of interest in drug research and development due to their pharmaceutical and biological activities . Future research may focus on further exploring the synthetic methodologies of quinoline derivatives and their utility in the synthesis of fused ring systems .

properties

IUPAC Name

8-bromo-7-chloro-4-oxo-1H-quinoline-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5BrClNO3/c11-7-6(12)2-1-4-8(7)13-3-5(9(4)14)10(15)16/h1-3H,(H,13,14)(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMFWBEBRSVPSSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C2=C1C(=O)C(=CN2)C(=O)O)Br)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5BrClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.51 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Bromo-7-chloro-4-oxo-1H-quinoline-3-carboxylic acid

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